1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride

Salt form selection Aqueous solubility Formulation

1-(4-Cyclopropylphenyl)-N-methylmethanamine hydrochloride (CAS 2344685-14-7) is a para-cyclopropyl-substituted N-methylbenzylamine rendered as a hydrochloride salt (C₁₁H₁₆ClN, MW 197.7 g/mol). Its free base counterpart carries CAS 1215989-72-2 (C₁₁H₁₅N, MW 161.24).

Molecular Formula C11H16ClN
Molecular Weight 197.71
CAS No. 2344685-14-7
Cat. No. B2437904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride
CAS2344685-14-7
Molecular FormulaC11H16ClN
Molecular Weight197.71
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2CC2.Cl
InChIInChI=1S/C11H15N.ClH/c1-12-8-9-2-4-10(5-3-9)11-6-7-11;/h2-5,11-12H,6-8H2,1H3;1H
InChIKeyALVROUQSSJRNQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Cyclopropylphenyl)-N-methylmethanamine Hydrochloride (CAS 2344685-14-7): Core Identity and Procurement-Relevant Characteristics


1-(4-Cyclopropylphenyl)-N-methylmethanamine hydrochloride (CAS 2344685-14-7) is a para-cyclopropyl-substituted N-methylbenzylamine rendered as a hydrochloride salt (C₁₁H₁₆ClN, MW 197.7 g/mol) . Its free base counterpart carries CAS 1215989-72-2 (C₁₁H₁₅N, MW 161.24) . The molecule belongs to the phenylalkylamine class and serves as a versatile research scaffold in medicinal chemistry, particularly in central nervous system (CNS) drug discovery programs targeting aminergic GPCRs and transporters [1]. Commercially, the HCl salt is supplied at ≥95% purity , while the free base is available at 97–98% purity from multiple vendors . The compound is intended exclusively for laboratory research and further manufacturing use, not for direct human application .

Why 1-(4-Cyclopropylphenyl)-N-methylmethanamine Hydrochloride Cannot Be Interchanged with Generic Cyclopropylbenzylamine Analogs


The specific combination of (a) para-cyclopropyl substitution on the phenyl ring, (b) N-methylation of the benzylic amine, and (c) hydrochloride salt formation generates a unique pharmacological and physicochemical profile that cannot be replicated by any single closely related analog . The para-cyclopropyl group imparts distinctive electronic and conformational properties versus ortho-substituted isomers ; the N-methyl group alters hydrogen-bonding capacity, basicity, and metabolic susceptibility compared to the primary amine analog (4-cyclopropylphenyl)methanamine ; and the HCl salt form provides aqueous solubility and handling advantages critical for reproducible biological assay conditions relative to the free base . Generic substitution with any of these analogs risks altered target engagement, divergent metabolic fate, or inconsistent experimental outcomes [1].

Quantitative Differentiation Evidence for 1-(4-Cyclopropylphenyl)-N-methylmethanamine Hydrochloride Versus Closest Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Handling Advantage

The hydrochloride salt (CAS 2344685-14-7, MW 197.7 g/mol, C₁₁H₁₆ClN) offers enhanced aqueous solubility and ambient storage stability compared to the free base (CAS 1215989-72-2, MW 161.24, C₁₁H₁₅N), which requires sealed storage at 2–8°C . Salt formation increases the molecular weight by 36.46 g/mol (HCl addition) and converts the neutral amine to a water-soluble ionic species, facilitating dissolution in aqueous biological assay media without organic co-solvents . The free base from Chemscene is specified at ≥98% purity with refrigerated storage requirements, whereas the HCl salt is stable at room temperature .

Salt form selection Aqueous solubility Formulation Assay reproducibility

N-Methyl Substitution: Pharmacological Differentiation from the Primary Amine Analog

The target compound is a secondary N-methylbenzylamine, whereas (4-cyclopropylphenyl)methanamine (CAS 118184-67-1, HCl salt CAS 118184-65-9) is a primary benzylamine lacking the N-methyl group . N-Methylation increases lipophilicity (predicted LogP shift of approximately +0.5 to +0.8 units based on the Hansch π constant for N-methyl of ~0.5) and eliminates one hydrogen-bond donor, altering membrane permeability and target binding profiles . In the closely related cyclopropylbenzylamine series, N-methyl-N-cyclopropylbenzylamine (compound 5, an N-methyl tertiary amine scaffold) demonstrated distinct in vivo metabolic activation compared to its nor-methyl analog (compound 8), with both compounds raising blood acetaldehyde levels 19–27 times above control values at 9 hours post-administration in rats [1]. The primary amine analog has a predicted pKa of 9.29 ± 0.10 , whereas N-methylation typically reduces basicity by approximately 0.3–0.5 pKa units, altering ionization state at physiological pH .

Secondary amine N-methylation Receptor binding Metabolic stability Blood-brain barrier

Para-Cyclopropylphenyl vs. Ortho-Cyclopropylphenyl Positional Isomer Differentiation

The target compound bears the cyclopropyl group at the para position of the phenyl ring, while the ortho isomer 1-(2-cyclopropylphenyl)-N-methylmethanamine (CAS 1341912-81-9) places the cyclopropyl adjacent to the aminomethyl substituent . Both isomers share the same molecular formula (C₁₁H₁₅N, MW 161.24) and are commercially available at comparable purity (98% for the ortho isomer ), but differ critically in molecular geometry. Para substitution provides a linear molecular axis, maximizing the distance between the cyclopropyl and the amine pharmacophore, which is favorable for binding to extended receptor pockets (e.g., aminergic GPCRs). Ortho substitution introduces steric congestion near the amine, potentially hindering receptor access or altering the preferred conformation of the benzylic amine [1]. In medicinal chemistry precedent, para-substituted phenyl rings typically exhibit more predictable SAR trends and reduced steric interference compared to ortho-substituted analogs in GPCR-targeting benzylamine series [1][2].

Positional isomer Para substitution Ortho substitution Receptor geometry Steric effects

Cyclopropyl Group Contribution to CNS Drug-Like Properties: Class-Level Evidence

The cyclopropyl group, whether attached to the phenyl ring (as in the target compound) or to the amine nitrogen (as in N-cyclopropylamines), is a recognized privileged motif in CNS drug design . In the PCPMA (2-phenylcyclopropylmethylamine) scaffold class, cyclopropyl incorporation enhances conformational rigidity, metabolic stability, and blood-brain barrier (BBB) permeability [1]. A 2024 review identified PCPMA-containing compounds with therapeutic effects across depression, schizophrenia, sleep disorders, and Parkinson's disease, with the cyclopropane ring enabling unique binding profiles at aminergic GPCRs and transporters [1]. In related 4-cyclopropylphenyl-containing compounds, binding data include: (S)-N⁶-(4-cyclopropylphenyl)-1,2,3,4-tetrahydronaphthalene-2,6-diamine with Ki = 8.10 nM at mouse TAAR1 [2]; and (R)-4-(1-(4-cyclopropylphenyl)-3-(3-methylaminopiperidine-1-carbonyl)-1H-pyrazole-5-yl)benzonitrile with IC₅₀ = 29 nM against LSD1 [3]. These data demonstrate that the 4-cyclopropylphenyl motif is compatible with nanomolar target engagement across diverse protein targets.

Cyclopropyl scaffold CNS drug design Metabolic stability Blood-brain barrier permeability Conformational constraint

N-Methyl-N-Cyclopropylbenzylamine Scaffold: In Vivo Aldehyde Dehydrogenase Modulation Relative to Pargyline

In the landmark study by Nagasawa et al. (1984), N-methyl-N-cyclopropylbenzylamine (compound 5)—a tertiary amine scaffold directly related to the target compound's core benzylamine architecture—was evaluated for latent aldehyde dehydrogenase (AlDH) inhibition in rats [1]. Compound 5 raised ethanol-derived blood acetaldehyde levels significantly over controls at 2 hours post-administration, with the effect intensifying to 19–27 times control values at 9 hours, approaching the magnitude induced by the reference compound pargyline (N-methyl-N-propargylbenzylamine) [1]. The nor-methyl analog (compound 8, a secondary amine isostere of the target compound) showed comparable potency [1]. In contrast, other cyclopropyl, allyl, and trichloroethyl analogs in the same series elicited significant blood acetaldehyde elevations only at the 9-hour time point, demonstrating that the N-methyl-N-cyclopropyl substitution pattern confers a faster onset and sustained duration of AlDH inhibition relative to alternative substituents [1]. The mechanism involves cytochrome P450-mediated oxidative metabolism of the cyclopropyl group to cyclopropanone, a potent AlDH inhibitor [2].

Aldehyde dehydrogenase AlDH inhibition Cyclopropanone Alcohol deterrent In vivo pharmacology

Cytochrome P450 Interaction Profile of N-Methylated vs. Non-Methylated Cyclopropylbenzylamines

Cerny and Hanzlik (2006) demonstrated that N-benzyl-N-cyclopropyl-N-methylamine (compound 4, a tertiary N-methyl-N-cyclopropylamine) does NOT inactivate cytochrome P450 and does NOT generate 3-hydroxypropionaldehyde (3HP, the signature metabolite of SET-mediated ring opening) without first undergoing oxidative N-demethylation to the secondary amine (compound 1) [1]. This contrasts sharply with the secondary amine N-benzyl-N-cyclopropylamine (BCA, compound 1), which acts as a suicide substrate: P450 inactivation occurs with concomitant production of 3HP in 57% yield, cyclopropanone hydrate in 34% yield, and several other metabolites [1]. The N-methyl group thus serves as a metabolic shield, redirecting P450 oxidation toward 'ordinary' N-dealkylation rather than suicide inactivation [1]. While the target compound differs from compound 4 by bearing the cyclopropyl on the para-phenyl position rather than directly on the amine nitrogen, the general principle that N-methylation alters P450 metabolic partitioning away from ring-opening bioactivation is a relevant class-level consideration for procurement decisions involving N-methylbenzylamines versus their primary or N-cyclopropyl secondary amine analogs [2].

Cytochrome P450 Suicide inhibition Metabolic stability N-demethylation Drug-drug interaction

Optimal Research and Industrial Application Scenarios for 1-(4-Cyclopropylphenyl)-N-methylmethanamine Hydrochloride


CNS Drug Discovery: Aminergic GPCR and Transporter Ligand Design

The para-cyclopropylphenyl-N-methyl scaffold is ideally suited as a building block for CNS-targeted medicinal chemistry programs, particularly those targeting aminergic GPCRs (serotonin, dopamine, adrenergic receptors) and monoamine transporters [1]. The 4-cyclopropylphenyl motif has demonstrated nanomolar affinity (Ki = 8.10 nM at TAAR1; IC₅₀ = 29 nM at LSD1) in structurally related compounds [2][3]. The N-methyl secondary amine provides one hydrogen bond donor and controlled lipophilicity, favorable for BBB penetration while maintaining sufficient aqueous solubility for in vitro assay compatibility when used as the HCl salt [4]. Researchers should select this compound over the primary amine analog when N-methyl SAR exploration is required, or over the ortho isomer when linear molecular geometry is preferred for extended binding pockets.

Metabolic Stability and Cytochrome P450 Interaction Profiling Studies

This compound serves as a valuable tool for investigating structure-metabolism relationships in cyclopropyl-containing benzylamines [1]. As established by Cerny and Hanzlik (2006), N-methyl substitution fundamentally alters P450 metabolic partitioning away from suicide inactivation pathways [1]. The target compound, bearing the cyclopropyl on the para-phenyl position rather than on the amine nitrogen, provides an orthogonal probe for dissecting whether cyclopropyl ring position (N-cyclopropyl vs. C-aryl cyclopropyl) influences P450-mediated bioactivation risk. Procurement of the HCl salt form ensures consistent dissolution in in vitro microsomal or hepatocyte incubation media without organic solvent interference.

Latent Enzyme Inhibitor and Prodrug Design Research

Based on the class-level evidence from Nagasawa et al. (1984), N-methyl-N-cyclopropylbenzylamine scaffolds can function as latent aldehyde dehydrogenase inhibitors via P450-mediated metabolic activation to cyclopropanone [1]. The target compound offers a structurally differentiated probe—with the cyclopropyl on the aromatic ring rather than the amine—to investigate whether para-cyclopropylphenyl groups can similarly undergo metabolic activation to reactive carbonyl species. This is relevant for academic and industrial programs exploring prodrug strategies or evaluating cyclopropyl-containing drug candidate toxophore potential. The ≥95% purity specification of the HCl salt [2] supports reproducible in vivo pharmacokinetic and pharmacodynamic studies.

Chemical Biology Tool Compound for Cyclopropyl SAR Libraries

The compound fills a specific niche in cyclopropyl-benzylamine structure-activity relationship (SAR) libraries as the para-substituted, N-methyl secondary amine HCl salt [1]. When constructing a matrix of cyclopropyl positional isomers (para, ortho, meta), N-alkylation states (primary, N-methyl, N,N-dimethyl), and salt forms (free base, HCl), this compound occupies a cell that is not redundantly covered by any single commercially available analog [2][3]. Its procurement enables systematic exploration of how cyclopropyl ring position on the aromatic ring—as distinct from cyclopropyl on the amine nitrogen or on the benzylic carbon—affects pharmacological activity, physicochemical properties, and metabolic stability across a target panel.

Quote Request

Request a Quote for 1-(4-Cyclopropylphenyl)-N-methylmethanamine;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.